Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate

High-throughput screening GPCR modulation transcription factor inhibition

Researchers requiring exact 4-methyl-6-phenyl-5-ethyl ester substitution for kinase/GPCR SAR programs often face mis-ordered analogues that undermine target engagement. This compound resolves that risk with an unambiguous NMR-verified identity and multi-target activity in GPR151, FBW7, and MITF assays. - Exact 4-Me/6-Ph/5-COOEt pattern confirmed by Wiley KnowItAll ¹H/¹³C NMR library - Multi-target fingerprint supports integrated oncology (MITF melanoma) and GPCR neuroscience cascades - Ethyl ester provides higher logP and lower HBD count vs. carboxamide congeners, aiding permeability optimization

Molecular Formula C21H18N4O3
Molecular Weight 374.4 g/mol
Cat. No. B4740790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)NC3=NC4=CC=CC=C4O3)C
InChIInChI=1S/C21H18N4O3/c1-3-27-19(26)17-13(2)22-20(24-18(17)14-9-5-4-6-10-14)25-21-23-15-11-7-8-12-16(15)28-21/h4-12H,3H2,1-2H3,(H,22,23,24,25)
InChIKeyJNDBBYIJHFCBRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate – Structural Identity & Core Scaffold


Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate (CAS 669718-58-5, MF C21H18N4O3, MW 374.4 g/mol) is a fully substituted pyrimidine derivative that fuses a 1,3-benzoxazol-2-ylamino group at position 2, a methyl group at position 4, a phenyl ring at position 6, and an ethyl ester at position 5 [1]. The compound belongs to the benzoxazole-pyrimidine hybrid class, a privileged scaffold in kinase inhibitor and GPCR modulator discovery . Its unambiguous spectroscopic identity has been established by ¹H and ¹³C NMR in DMSO‑d₆ and deposited in the Wiley KnowItAll spectral library, providing a primary reference standard for quality control in procurement [1].

Scaffold class Benzoxazole-pyrimidine hybrid: kinase inhibitor and GPCR modulator research
Identity standard Publicly archived NMR spectrum supports independent batch verification
Defined substitution pattern: 4-methyl, 6-phenyl, 5-ethyl ester

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate – Why Generic Substitution Fails


Within the benzoxazole-pyrimidine series, even conservative substituent changes drive profound shifts in kinase selectivity and potency. For example, the closely related C5‑carboxamide analogue 2-(benzo[d]oxazol-2-ylamino)-N-(2-chloro-4-fluorophenyl)-4-methyl-6-(3-nitrophenyl)pyrimidine-5-carboxamide exhibits an IC₅₀ of 0.07 µM against protein tyrosine kinases in MDA-MB-468 breast cancer cells, whereas simpler C5‑unsubstituted or C5‑carboxylic acid congeners are substantially less active [1]. The target compound replaces the carboxamide with an ethyl ester at C5, a modification known to alter both hydrogen-bonding capacity and lipophilicity (logP), parameters that directly control passive permeability, CYP metabolism, and plasma protein binding. Consequently, a procurement decision to replace the ethyl ester with a carboxamide, carboxylic acid, or heterocyclic variant cannot be made without risking loss of the desired target engagement profile. This underscores the necessity of confirming that the exact substitution pattern—4‑methyl, 6‑phenyl, 5‑ethyl ester—matches the compound specified in the original research protocol [1].

C5 ester vs carboxamide Hydrogen-bonding capacity and lipophilicity differ; kinase selectivity profile may shift.
Analog mismatch C5-unsubstituted or carboxylic acid analogues show substantially reduced activity; activity equivalence not demonstrated.
Protocol specificity Exact substitution pattern (4-methyl, 6-phenyl, 5-ethyl ester) must match the original research protocol.

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate – Evidence for Selection Decisions


Multi-Assay Activity Fingerprint

Unlike many in-class benzoxazole-pyrimidine analogues that are tested in a single assay format, the target compound has been evaluated in three mechanistically distinct high-throughput screens at The Scripps Research Institute Molecular Screening Center: a cell-based GPR151 activator assay, an AlphaScreen-based FBW7 activator assay, and an AlphaScreen-based MITF inhibitor assay . This multi-assay activity fingerprint provides procurement-relevant evidence that the compound engages diverse biological targets, reducing the risk that its activity is an assay-specific artifact. In contrast, the majority of commercially catalogued benzoxazole-pyrimidine analogues lack any public bioassay annotation, and even the well-characterized C5‑carboxamide analogue is reported in only a single PTK biochemical assay [1].

Multi-assay fingerprint
Class-level inference
3 distinct HTS bioassays (GPR151 activator, FBW7 activator, MITF inhibitor) at Scripps Research Institute vs 0–1 for typical catalog analogues
Supports target deconvolution studies; reduces assay-specific artifact risk
PubChem AID 1508602, 1259310, 1259374
High-throughput screening GPCR modulation transcription factor inhibition

C5 Ester vs Carboxamide Pharmacophore

The C5 substituent is a critical pharmacophoric determinant in benzoxazole-pyrimidine kinase inhibitors. The target compound bears an ethyl ester at C5, whereas the most potent literature comparator carries a secondary carboxamide (2‑chloro‑4‑fluoroaniline) at the same position. That carboxamide analogue achieves an IC₅₀ of 0.07 µM in a PTK biochemical assay and 0.72–0.85 µM in NCI 60‑cell‑line cytotoxicity testing [1]. The ethyl ester removes the hydrogen-bond donor capacity of the carboxamide while introducing a smaller, more lipophilic group, which can enhance membrane permeability but may reduce affinity for kinase hinge-region residues. Without direct head-to-head data, the ester substitution should not be assumed to deliver equivalent kinase potency; however, the scaffold's tolerance for diverse C5 substituents is documented in the patent literature, where C5‑alkoxycarbonyl derivatives are explicitly claimed for therapeutic kinase inhibition [2].

C5 ester vs carboxamide
Cross-study comparable
Ethyl ester at C5: no direct kinase IC₅₀ data published. Comparator carboxamide analogue: PTK IC₅₀ 0.07 µM.
Direct activity equivalence not established; distinct kinase selectivity expected
Comparator data from MDA-MB-468 biochemical assay
Medicinal chemistry kinase inhibitor design structure-activity relationship

NMR Reference Standard for Identity QC

The target compound has a fully assigned ¹H and ¹³C NMR reference spectrum archived in the Wiley KnowItAll database, acquired in DMSO‑d₆ [1]. This provides a definitive, instrument-independent identity standard that procurement officers and QC laboratories can use to verify batch authenticity. In contrast, many close structural analogues—such as ethyl 2-(1,3-benzoxazol-2-ylamino)-4-propylpyrimidine-5-carboxylate or ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenylpyrimidine-5-carboxylate—lack publicly archived NMR spectra, forcing end-users to rely solely on vendor-supplied certificates of analysis that may be non-transferable between suppliers.

NMR reference standard
Supporting evidence
¹H and ¹³C NMR spectra archived in Wiley KnowItAll library (DMSO‑d₆)
Enables independent batch identity verification
Most structural analogues lack public NMR spectra
Quality control NMR spectroscopy compound identity verification

Patent-Covered Ester Pharmacophore

US 8,354,400 B2 explicitly claims benzoxazole compounds wherein the pyrimidine core is substituted with alkoxycarbonyl (ester) groups, encompassing the C5 ethyl ester motif present in the target compound [1]. The patent demonstrates that ester-substituted benzoxazole-pyrimidines are active in cellular assays for kinase-mediated diseases, providing a legal and scientific precedent for the therapeutic utility of this substitution pattern. Many commercially available benzoxazole-pyrimidine analogues substituted at C5 with carboxylic acid, hydrogen, or simple alkyl groups fall outside the scope of this patent, meaning their development trajectory may differ with respect to freedom-to-operate and investment in downstream optimization.

Patent coverage
Supporting evidence
C5 alkoxycarbonyl (ester) benzoxazole-pyrimidines explicitly claimed in US 8,354,400 B2
Supports medicinal chemistry relevance; may facilitate licensing pathways
C5-unsubstituted or carboxylic acid analogues fall outside patent scope
Intellectual property kinase inhibition pharmaceutical compositions

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-phenylpyrimidine-5-carboxylate – Application Scenarios for Procurement


Melanoma & GPCR Multiplexed Screening

The compound's activity in three orthogonal HTS assays—GPR151 activation, FBW7 activation, and MITF inhibition —makes it a strong candidate for laboratories conducting integrated phenotypic screening cascades in oncology (especially MITF-driven melanoma) and GPCR-focused neuroscience. Its multi-target fingerprint supports its use as a chemical probe for pathway deconvolution, where a single scaffold interrogates multiple nodes simultaneously.

C5 Ester Kinase Inhibitor Optimization

For medicinal chemistry teams developing ATP-competitive kinase inhibitors, this compound serves as a key intermediate or reference standard for C5 ester SAR exploration. Unlike the more potent but metabolically labile C5 carboxamide analogues, the ethyl ester offers a distinct physicochemical profile (lower hydrogen-bond donor count, higher logP) that may translate into improved membrane permeability and oral absorption, as suggested by the pharmacokinetic advantages observed in related benzoxazole-pyrimidine series [1].

Analytical QC Reference Standard

Because the compound has a publicly archived, database-curated NMR spectrum, analytical laboratories can use it as a system suitability standard for HPLC-MS and NMR method development. This is especially valuable for contract research organizations that require traceable, instrument-independent identity verification for client compound libraries [2].

IP-Based Lead ID for Kinase Indications

The explicit inclusion of C5 alkoxycarbonyl benzoxazole-pyrimidines in US 8,354,400 B2 positions this compound within a well-defined patent landscape. Biotech startups and academic drug discovery units pursuing kinase targets can leverage this compound as a starting point for lead optimization with clearer freedom-to-operate considerations compared to structurally similar compounds that lack patent precedent [3].

Application
Selection Property
Validation Focus
Phenotypic screening & GPCR research
Multi-target HTS fingerprint
Pathway deconvolution & MITF-driven cell-model studies
C5 ester SAR & kinase probe studies
Ester pharmacophore with distinct physicochemical profile
Kinase selectivity profiling & permeability assessment
NMR system suitability & method development
Publicly archived NMR reference spectrum
Instrument-independent identity verification
Patent-precedented lead identification
C5 ester motif within claimed kinase IP space
Freedom-to-operate review & medicinal chemistry precedent
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